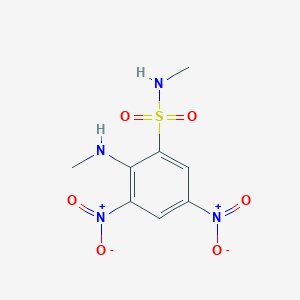

N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide

Description

N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with nitro groups at the 3 and 5 positions and a sulfonamide group at the 1 position. The sulfonamide nitrogen is further substituted with methyl and methylamino groups.

Properties

CAS No. |

290366-60-8 |

|---|---|

Molecular Formula |

C8H10N4O6S |

Molecular Weight |

290.26 g/mol |

IUPAC Name |

N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C8H10N4O6S/c1-9-8-6(12(15)16)3-5(11(13)14)4-7(8)19(17,18)10-2/h3-4,9-10H,1-2H3 |

InChI Key |

ZANKAKSWDDQQDN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1S(=O)(=O)NC)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of N-methyl-2-(methylamino)benzenesulfonamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Reduction: Formation of N-methyl-2-(methylamino)-3,5-diaminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in inhibiting specific enzymes or proteins, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Key Compounds:

Oryzalin (4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) Structure: Benzene ring with 3,5-dinitro and 1-sulfonamide groups; sulfonamide nitrogen substituted with dipropylamino. Key Difference: The dipropylamino group increases hydrophobicity compared to the methyl/methylamino substituents in the target compound. This impacts soil adsorption and persistence .

N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide

- Structure : Benzene ring with a single 2-nitro group and 1-sulfonamide; sulfonamide nitrogen bonded to 3,5-dimethylphenyl.

- Key Difference : Lack of 3,5-dinitro substitution reduces electrophilicity, likely diminishing herbicidal activity. The dimethylphenyl group enhances steric hindrance, affecting binding to biological targets .

Metsulfuron Methyl Ester

Physicochemical Properties

| Property | Target Compound | Oryzalin | N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₄O₆S | C₁₂H₁₈N₄O₆S | C₁₄H₁₄N₂O₄S |

| Nitro Substitution | 3,5-dinitro | 3,5-dinitro | 2-nitro |

| Sulfonamide Substituent | N-methyl, N-methylamino | N-dipropylamino | N-(3,5-dimethylphenyl) |

| LogP (Estimated) | ~1.5 | ~3.2 | ~2.8 |

Research Implications

- Herbicidal Activity : The 3,5-dinitro configuration in the target compound and oryzalin is critical for microtubule disruption, a mechanism less common in modern herbicides compared to ALS inhibitors .

- Environmental Impact : Shorter alkyl chains (methyl vs. dipropyl) may reduce bioaccumulation risks but could also lower soil retention, necessitating formulation adjustments for field efficacy .

- Synthetic Accessibility : The target compound’s synthesis is feasible using established sulfonamide chemistry, though yield optimization is required for scalability .

Biological Activity

N-methyl-2-(methylamino)-3,5-dinitrobenzenesulfonamide (commonly referred to as a sulfonamide compound) has garnered attention in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Sulfonamide group : Imparts antibacterial properties.

- Dinitrobenzene moiety : Associated with various biological activities, including potential cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves:

- Inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Disruption of nucleic acid synthesis due to impaired folate metabolism.

Cytotoxic Effects

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The proposed mechanisms include:

- Induction of apoptosis through mitochondrial pathways.

- Generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Studies

- Antibacterial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that this compound significantly reduced bacterial viability at concentrations as low as 10 µg/mL. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 5 to 15 µM. Mechanistic studies indicated that the compound triggered apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Inhibition of folate synthesis |

| Cytotoxic | Moderate | Induction of apoptosis and ROS generation |

Recent Studies

Recent literature has explored the potential use of this compound in combination therapies for enhanced efficacy against resistant bacterial strains and cancer cells. For instance, combining this sulfonamide with other chemotherapeutic agents has shown synergistic effects, leading to improved therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.